molecular formula C62H123NO6 B13366262 ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

Cat. No.: B13366262
M. Wt: 978.6 g/mol
InChI Key: LYOKDSZNFBYPCN-UHFFFAOYSA-N
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Description

((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention due to its role as a component in lipid nanoparticles (LNPs). These nanoparticles are crucial for the delivery of nucleic acids such as mRNA in various therapeutic applications, including vaccines .

Preparation Methods

The preparation of ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a multi-step synthetic route. The final step is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:

Scientific Research Applications

((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA). This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .

Properties

Molecular Formula

C62H123NO6

Molecular Weight

978.6 g/mol

IUPAC Name

6-[1,3-dihydroxyoctadecan-2-yl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C62H123NO6/c1-6-11-16-21-24-25-26-27-28-29-30-33-42-51-60(65)59(56-64)63(52-43-34-36-45-54-68-61(66)57(47-38-19-14-9-4)49-40-31-22-17-12-7-2)53-44-35-37-46-55-69-62(67)58(48-39-20-15-10-5)50-41-32-23-18-13-8-3/h57-60,64-65H,6-56H2,1-5H3

InChI Key

LYOKDSZNFBYPCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)O

Origin of Product

United States

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